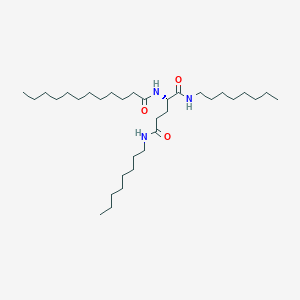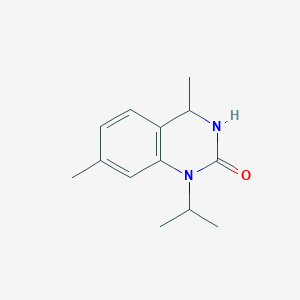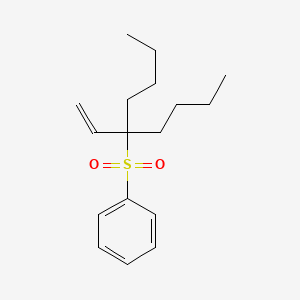
(5-Ethenylnonane-5-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethenylnonane-5-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a long aliphatic chain with an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethenylnonane-5-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the ethenylnonane group. One common method is the Friedel-Crafts alkylation, where benzene reacts with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Ethenylnonane-5-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The sulfonyl group can activate the benzene ring towards NAS, allowing nucleophiles to attack the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethenyl group and the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3). Conditions typically involve acidic catalysts and controlled temperatures.
Nucleophilic Aromatic Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia are used under low temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, EAS reactions can yield halogenated or nitrated derivatives, while NAS can produce substituted benzene compounds with nucleophilic groups.
Scientific Research Applications
(5-Ethenylnonane-5-sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules or as intermediates in the synthesis of pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Ethenylnonane-5-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler analog with a sulfonyl group directly attached to the benzene ring.
Ethenylbenzene (Styrene): Contains an ethenyl group attached to the benzene ring but lacks the sulfonyl group.
Alkylbenzenes: Compounds with various alkyl groups attached to the benzene ring, such as toluene and ethylbenzene.
Uniqueness
(5-Ethenylnonane-5-sulfonyl)benzene is unique due to the combination of a long aliphatic chain with an ethenyl group and a sulfonyl group attached to the benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62872-72-4 |
|---|---|
Molecular Formula |
C17H26O2S |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
5-ethenylnonan-5-ylsulfonylbenzene |
InChI |
InChI=1S/C17H26O2S/c1-4-7-14-17(6-3,15-8-5-2)20(18,19)16-12-10-9-11-13-16/h6,9-13H,3-5,7-8,14-15H2,1-2H3 |
InChI Key |
QUCZMBYXZZWEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


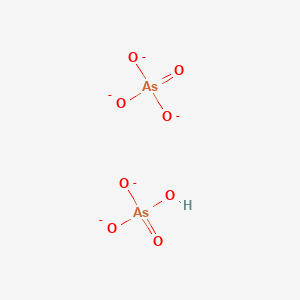
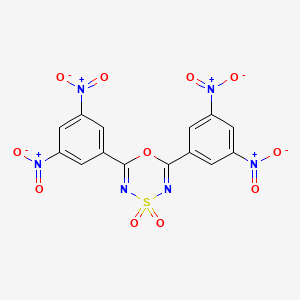

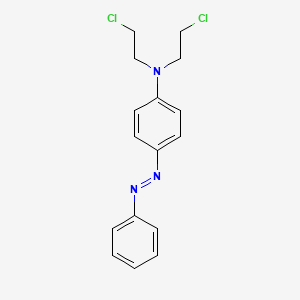
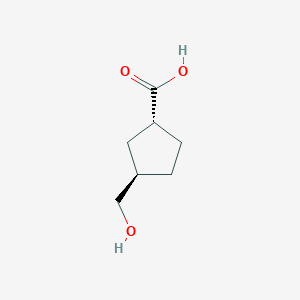
![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)
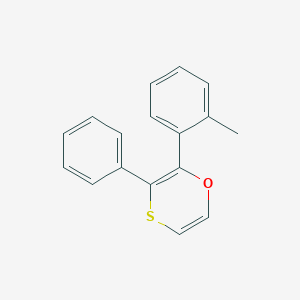
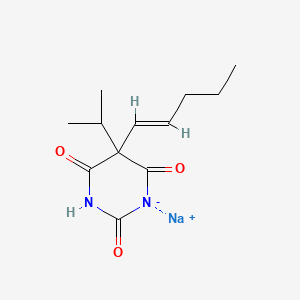

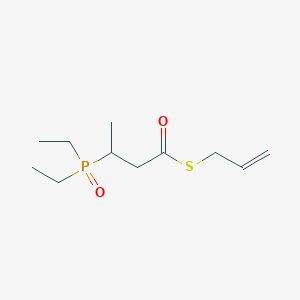
![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
